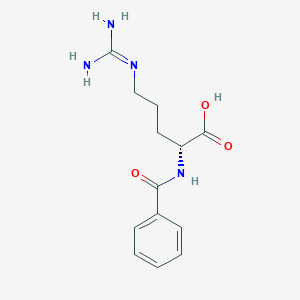

N-Benzoyl-D-arginine

Descripción

Historical Perspectives on Benzoylated Arginine Derivatives in Enzymology

The use of benzoylated arginine derivatives as substrates for proteolytic enzymes has a rich history in the field of enzymology. These synthetic compounds mimic the natural substrates of certain proteases, particularly serine proteases like trypsin, which preferentially cleave peptide bonds at the carboxyl-terminal side of arginine or lysine (B10760008) residues. mdpi.com The addition of a benzoyl group to the arginine molecule provides a convenient chromogenic or fluorogenic handle, allowing researchers to easily monitor enzyme activity. ontosight.ai

Early studies frequently employed Nα-benzoyl-L-arginine and its esters, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), to characterize the kinetics and specificity of enzymes like trypsin. mdpi.comacs.org The development of chromogenic substrates like Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) further revolutionized enzyme assays. sigmaaldrich.comcaymanchem.com The hydrolysis of BAPNA by enzymes such as trypsin, papain, and calpain releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity. sigmaaldrich.comcaymanchem.comacs.orgtci-thaijo.org These developments were crucial in advancing our understanding of enzyme mechanisms and in the screening for enzyme inhibitors.

Academic Significance of N-Benzoyl-D-arginine as a Model Compound and Research Probe

The academic significance of this compound lies in its stereospecificity. While most proteases are highly specific for L-amino acids, the discovery of enzymes that can hydrolyze the D-isomer of benzoyl-arginine-p-nitroanilide opened up new avenues of research. moleculardepot.comoup.comwikipedia.org This unusual stereospecificity has been observed in certain bacteria, particularly within the genera Bacillus and Clostridium, as well as in some halophilic obligately anaerobic bacteria. moleculardepot.comoup.com

This makes this compound and its derivatives, like N'-benzoyl-D-arginine-p-nitroanilide (D-BAPA), valuable as specialized research probes. oup.com Their primary application is in the detection and characterization of these specific bacterial hydrolases. moleculardepot.comwikipedia.org The ability to differentiate between enzymes that act on L-isomers versus D-isomers provides a powerful tool for microbial identification and for studying the unique metabolic pathways present in these organisms. oup.com Furthermore, this compound has been utilized in inhibition studies, often in the context of column chromatography. as-1.co.jp

Research Findings on this compound and Related Compounds

The unique properties of this compound and its derivatives have led to their use in various specific research applications. The following table summarizes key findings related to the utility of these compounds in enzymology and microbiology.

| Compound/Derivative | Enzyme/Organism Studied | Key Research Finding |

| N'-benzoyl-D-arginine-p-nitroanilide (D-BAPA) | Haloanaerobiaceae family bacteria | Three out of four described species were found to hydrolyze D-BAPA, while showing little to no activity with the L-isomer. This suggests a characteristic enzymatic activity within this family. oup.com |

| D-benzoyl-arginine-p-nitroanilide | Bacillus species | Bacteria of the genus Bacillus were found to possess a hydrolase that is stereospecific to the D-isomer of benzoyl-arginine-p-nitroanilide. moleculardepot.comwikipedia.org |

| Nα-Benzoyl-DL-arginine 4-nitroanilide (DL-BAPNA) | Trypsin, Chymotrypsin, Papain, Calpain | Serves as a broad-spectrum chromogenic substrate for various proteases, allowing for the measurement of their enzymatic activity. sigmaaldrich.comcaymanchem.combiosynth.comcymitquimica.com |

| This compound | General | Used in inhibition studies, particularly in conjunction with column chromatography techniques. as-1.co.jp |

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYQCDERUOEFI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Catalysis and Stereochemical Specificity Involving N Benzoyl D Arginine

N-Benzoyl-D-arginine as a Substrate and Competitive Inhibitor for Serine Proteases

This compound and its derivatives, particularly Nα-benzoyl-D-arginine-p-nitroanilide (D-BAPNA), play significant roles in the study of serine proteases, acting as both substrates for specific enzymes and as competitive inhibitors for others. Serine proteases are a major class of enzymes that cleave peptide bonds in proteins, a process in which a serine residue in the active site of the enzyme acts as a nucleophile.

Nα-Benzoyl-DL-arginine-p-nitroanilide (DL-BAPNA), a racemic mixture containing both the D- and L-isomers, is widely used as a chromogenic substrate for various serine proteases, including trypsin, papain, and calpain. caymanchem.combiosynth.comsigmaaldrich.com The cleavage of the amide bond in BAPNA by these proteases releases p-nitroanilide (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405 nm to measure enzyme activity. caymanchem.comnih.gov

While the L-isomer, Nα-benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), is a well-established substrate for trypsin and other proteolytic enzymes chalmers.sebiosynth.com, the D-isomer, Nα-benzoyl-D-arginine 4-nitroanilide hydrochloride (D-BAPA), is recognized as a competitive inhibitor of trypsin. chalmers.se This inhibitory action arises from the stereochemical difference, where the D-enantiomer binds to the active site of trypsin but is not efficiently hydrolyzed, thus competing with the L-substrate for binding.

Kinetic Characterization of Enzyme-D-arginine Interactions

The interaction between enzymes and this compound derivatives can be quantified through kinetic parameters. For instance, studies on protein arginine deiminase 4 (PAD4) have determined the steady-state kinetic parameters for various benzoylated arginine derivatives. nih.gov While PAD4 can convert benzoyl-D-Arg-p-nitroanilide into its citrulline derivative, the rate is significantly lower (18%) than that of the L-isomer. nih.gov This suggests that while there isn't strict stereospecificity, the enzyme's efficiency is heavily influenced by the stereochemistry of the substrate. nih.gov

Kinetic analyses of PAD2 have also been conducted with a series of benzoylated arginine compounds, including Nα-Benzoyl-L-arginine (BA), Nα-Benzoyl-L-arginine methyl ester (BAME), Nα-Benzoyl-L-arginine ethyl ester (BAEE), and Nα-Benzoyl-L-arginine amide (BAA). acs.org The results indicated that an N-terminal amide is crucial for substrate recognition, with BAEE being the most efficiently deiminated substrate. acs.org

The following table summarizes the kinetic parameters for PAD2 with various benzoylated arginine substrates:

| Substrate | kcat/Km (M⁻¹s⁻¹) |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 11,700 |

| Nα-Benzoyl-L-arginine methyl ester (BAME) | 1,800 |

| Nα-Benzoyl-L-arginine amide (BAA) | 680 |

| Nα-Benzoyl-L-arginine (BA) | 390 |

This data demonstrates the enzyme's preference for the ethyl ester derivative. acs.org

Substrate Specificity and Selectivity of D-Amino Acid-Targeting Enzymes

While many proteases show a strong preference for L-amino acids, there is a growing interest in D-stereospecific proteases (DSPs) for their potential applications in biotechnology, such as the resolution of racemic amino acid mixtures. frontiersin.org The identification of novel DSPs with specificity for D-arginine is of particular interest. frontiersin.org

A screening method utilizing a dual internally quenched fluorogenic substrate, aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide, has been developed to identify DSPs with D-arginine specificity. frontiersin.org This method led to the discovery of a novel D-arginine specific DSP in the culture supernatant of Bacillus thuringiensis. frontiersin.org

N-Acyl-D-amino acid deacylases (D-acylases) are another class of enzymes that exhibit marked stereospecificity and are used in the kinetic resolution of N-acetyl-D,L-amino acids. researchgate.net

Mechanistic Investigations of D-Isomer Recognition and Processing by Hydrolases

The ability of certain hydrolases to recognize and process D-isomers of amino acid derivatives is a subject of ongoing research. In enzymology, a specific enzyme class, D-benzoylarginine-4-nitroanilide amidase (EC 3.5.1.72), catalyzes the hydrolysis of this compound-4-nitroanilide into this compound and 4-nitroaniline. wikipedia.org This enzyme, also known as benzoyl-D-arginine arylamidase or D-BAPA-ase, belongs to the family of hydrolases that act on carbon-nitrogen bonds in linear amides. wikipedia.org Bacteria of the genus Bacillus have been found to possess a hydrolase that is stereospecific to the D-isomer of benzoyl-arginine-p-nitroanilide. wikipedia.org

The mechanism of protein arginine deiminases (PADs), which are cysteine hydrolases, involves a nucleophilic cysteine residue forming a covalent intermediate with the substrate. nih.gov The recognition of the arginine substrate is initiated by strong electrostatic interactions between aspartate residues in the active site and the guanidinium (B1211019) group of the arginine. nih.gov While PAD enzymes primarily act on L-arginine, the ability of PAD4 to process the D-isomer of benzoyl-arginine-p-nitroanilide, albeit at a reduced rate, suggests a degree of flexibility in the active site that can accommodate the different stereoisomer. nih.gov

Influence of Chiral Purity of Benzoyl-Arginine Derivatives on Enzymatic Reaction Outcomes

Conversely, the use of chirally pure substrates is essential for accurate kinetic studies and for applications such as the synthesis of enantiomerically pure compounds. The development of synthetic methods that ensure high chiral purity is therefore crucial. For instance, in the synthesis of a chiral benzoquinolizine-2-carboxylic acid arginine salt, crystallization was used to enhance the chiral purity of the final product. emrok.co.in This was possible due to the differential solubility of the diastereomers formed from the optically impure starting material and L-arginine. emrok.co.in

Comparative Enzymology: this compound versus N-Benzoyl-L-arginine Derivatives

The comparison between this compound and its L-isomer provides valuable insights into the stereochemical preferences of enzymes. As previously mentioned, trypsin readily hydrolyzes Nα-benzoyl-L-arginine 4-nitroanilide (L-BAPA), while its D-enantiomer (D-BAPA) acts as a competitive inhibitor. chalmers.se

Similarly, protein arginine deiminase (PAD) enzymes show a strong preference for the L-isomer of benzoylated arginine derivatives. The muscle-type PAD converts benzoyl-D-Arg-p-nitroanilide to its citrulline derivative at only 18% of the rate observed for the L-isomer. nih.gov This highlights the significant impact of stereochemistry on the catalytic efficiency of this enzyme.

In contrast, some enzymes have evolved to specifically target D-amino acids. The discovery of D-benzoylarginine-4-nitroanilide amidase demonstrates the existence of hydrolases with a clear stereospecificity for the D-isomer of benzoyl-arginine derivatives. wikipedia.org The study of such enzymes is crucial for understanding the biological roles of D-amino acids and for developing new biocatalytic processes.

Advanced Methodologies in Enzymatic Assay Development Utilizing N Benzoyl D Arginine

Development of Chromogenic and Fluorogenic Assay Systems Employing N-Benzoyl-D-arginine Derivatives

The utility of this compound in enzymatic assays is significantly enhanced through its conversion into chromogenic and fluorogenic substrates. These derivatives are engineered to release a detectable molecule upon enzymatic cleavage, providing a direct measure of enzyme activity.

Chromogenic Substrates: A widely used chromogenic derivative is Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA). sigmaaldrich.com In this compound, the D-arginine is linked to a p-nitroaniline (pNA) molecule. When a protease, such as trypsin, cleaves the amide bond between arginine and pNA, the colorless substrate is hydrolyzed to release p-nitroaniline. sigmaaldrich.comcaymanchem.com This product has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. caymanchem.comresearchgate.net The rate of color development is directly proportional to the enzyme's activity. google.com This principle has been applied to study a variety of proteases, including those found in snake venoms and plant seeds. biosynth.comcymitquimica.com

Another chromogenic substrate is Nα-Benzoyl-DL-arginine β-naphthylamide. Upon enzymatic hydrolysis, β-naphthylamine is released. While not colored on its own, it can be coupled with a diazonium salt to produce a colored azo dye, which can then be quantified. This method has been used to evaluate the inhibitory activity of certain compounds against trypsin.

Fluorogenic Substrates: For assays requiring higher sensitivity, fluorogenic derivatives of this compound are employed. A common strategy involves linking the arginine derivative to a fluorescent molecule that is quenched in the intact substrate. For instance, Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-Arg-AMC) is a fluorogenic substrate where the fluorescence of 7-amino-4-methylcoumarin (B1665955) (AMC) is quenched. researchgate.net Enzymatic cleavage releases the highly fluorescent AMC, which can be detected with high sensitivity. researchgate.net

Another advanced approach utilizes internally quenched fluorogenic peptides. For example, a substrate like aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide incorporates a fluorophore (aminobenzoyl) and a quencher (p-nitroanilide). frontiersin.org Cleavage of the peptide bond between the D-arginine and D-alanine residues separates the fluorophore and quencher, resulting in a detectable increase in fluorescence. frontiersin.org This dual-signal substrate allows for the simultaneous detection of different enzyme specificities by monitoring both fluorescence and absorbance. frontiersin.org

Optimization of Reaction Parameters for Quantitative Enzyme Activity Analysis

To ensure accurate and reproducible results in enzymatic assays, it is crucial to optimize various reaction parameters. The use of this compound derivatives allows for systematic investigation of these factors.

Substrate Concentration: The concentration of the this compound substrate directly influences the reaction rate, as described by Michaelis-Menten kinetics. mdpi.com Determining the Michaelis constant (Km) and maximum velocity (Vmax) is essential for understanding the enzyme's affinity for the substrate and its catalytic efficiency. For example, in studies with papain, varying concentrations of Nα-benzoyl–arginine–p-nitroanilide (BAPNA) were used to determine these kinetic parameters. nih.gov

pH and Temperature: Enzyme activity is highly dependent on pH and temperature. mdpi.com The optimal pH for a particular enzyme can be determined by performing the assay in a series of buffers with different pH values. nabt.org Similarly, the optimal temperature is found by conducting the assay at various temperatures. For instance, the activity of a novel trypsin from Trichinella spiralis was characterized by assessing its ability to hydrolyze N-benzoyl-l-arginine ethyl ester (BAEE) across a range of pH values and temperatures. researchgate.net Studies have shown that the choice of buffer can also impact the optimal temperature for an enzyme's activity. acs.org

Enzyme Concentration: The rate of the enzymatic reaction is also proportional to the concentration of the enzyme, provided the substrate is not limiting. nabt.org Assays are typically designed to be in a range where the reaction rate is linearly dependent on the enzyme concentration.

Below is an interactive table summarizing the optimization of reaction parameters for trypsin using a BAPNA substrate.

| Parameter | Condition | Observed Effect on Trypsin Activity | Reference |

| pH | Tested from pH 6.6 to 8.6 | Optimal activity observed at pH 7.4-8.0 | acs.org |

| Temperature | Tested from 25°C to 45°C | Optimal activity at 32.5°C | acs.org |

| Substrate (BApNA) Concentration | Ranged from 0.1 to 15 mM | Follows Michaelis-Menten kinetics | acs.org |

Investigation of Environmental Factors Affecting Enzyme Activity in Assays

The local environment of an enzymatic reaction can significantly influence its outcome. Assays utilizing this compound derivatives are instrumental in studying these effects.

Ionic Strength: The ionic strength of the assay buffer can affect enzyme activity. For instance, the kinetic parameters of bromelain (B1164189) were shown to be influenced by ionic strength when using N-α-benzoyl-L-arginine ethyl ester as a substrate, particularly when the enzyme was immobilized on a charged support. univr.it

Organic Solvents: Organic solvents are sometimes necessary to dissolve substrates or potential enzyme modulators. However, they can also impact enzyme structure and function. Studies on papain using BAPNA as a substrate have shown that solvents like methanol (B129727) and ethanol (B145695) can increase the Km value, thereby reducing the enzyme's catalytic efficiency. nih.govacs.org Acetonitrile, on the other hand, was found to act as a reversible mixed-competitive inhibitor of papain. nih.govacs.org The inclusion of dimethyl sulfoxide (B87167) (DMSO) is often required to ensure the solubility of BAPNA. nih.govacs.org

Immobilization: Immobilizing an enzyme onto a solid support can alter its kinetic properties. univr.it The microenvironment of the support can lead to conformational changes in the enzyme, affecting its activity. uky.edu Studies using immobilized papain with BAPNA as a substrate have been conducted to understand these structural and functional changes. uky.edu

The following table presents findings on the effect of organic solvents on papain activity with BAPNA as the substrate.

| Organic Solvent | Concentration (v/v) | Effect on Kinetic Parameters | Reference |

| Methanol | 10% | Increased Km, little change in Vmax | nih.gov |

| Ethanol | 10% | Increased Km, little change in Vmax | nih.gov |

| Acetonitrile | 2-20% | Decreased enzymatic activity, acts as a mixed-competitive inhibitor | nih.govacs.org |

| Dimethyl Sulfoxide (DMSO) | 10% | Used to ensure BAPNA solubility | nih.govacs.org |

Application of this compound in Screening for Enzyme Modulators

A primary application of enzymatic assays based on this compound derivatives is in the high-throughput screening for enzyme inhibitors and activators. researchgate.net These modulators are crucial for drug development and for understanding biological pathways.

Inhibitor Screening: Assays using substrates like BAPNA or fluorogenic derivatives provide a straightforward method to screen for inhibitors of proteases like trypsin and peptidylarginine deiminase (PAD). researchgate.netcaymanchem.com A decrease in the rate of product formation in the presence of a test compound indicates potential inhibition. mdpi.com For example, N-Benzoyl-DL-arginine p-nitroanilide has been used to assess the inhibitory effects of compounds like condensed tannins on trypsin activity. biosynth.comcymitquimica.com Similarly, a fluorometric assay for PAD4 uses N-α-benzoyl-L-arginine ethyl ester (BAEE) as a substrate to screen for inhibitors. caymanchem.com

Activator Screening: While less common, these assays can also be adapted to screen for enzyme activators. An increase in the reaction rate in the presence of a test compound would suggest activation.

The design of experiments (DOE) and response surface modeling (RSM) are powerful statistical tools that can be applied to optimize these screening assays. researchgate.netresearchgate.net These methods allow for the simultaneous evaluation of multiple factors, such as substrate and inhibitor concentrations, to maximize the sensitivity of the assay for detecting modulators. researchgate.net

Chemical Synthesis and Analog Design for Biochemical Research

Methodological Advancements in Stereoselective Synthesis of N-Benzoyl-D-arginine

The synthesis of optically pure this compound presents a stereochemical challenge, as chemical syntheses often yield racemic mixtures (containing both D- and L-isomers). Methodological advancements have focused on enzymatic and stereoselective chemical strategies to isolate the desired D-enantiomer.

A key advancement lies in the enzymatic resolution of racemic N-benzoyl-arginine mixtures. This technique leverages the high stereospecificity of certain enzymes. For instance, L-aminoacylases can be employed to selectively hydrolyze the N-benzoyl group from the L-arginine enantiomer within a racemic mixture. This process leaves the this compound intact, allowing for its separation and purification.

Another significant approach involves the use of stereospecific hydrolases. Research has identified enzymes in bacteria from the Bacillus genus that are stereospecific to the D-isomer of benzoyl-arginine derivatives. nih.gov For example, an enzyme classified as D-benzoylarginine-4-nitroanilide amidase (EC 3.5.1.72) specifically catalyzes the hydrolysis of this compound-4-nitroanilide. wikipedia.orggenome.jpqmul.ac.uk This specificity can be harnessed in synthetic strategies, either to resolve a racemic mixture or to confirm the stereochemical purity of a synthesized batch of this compound.

More recent synthetic strategies for creating stereospecific arginine derivatives include dynamic kinetic resolution (DKR). This method has been successfully used to synthesize hydroxylated arginine derivatives with high stereoselectivity and could be adapted for the synthesis of this compound. liverpool.ac.uk Additionally, palladium-catalyzed stereospecific glycosylation methods have been developed for arginine, showcasing the potential of metal-catalyzed reactions to achieve high stereochemical control in the synthesis of complex arginine derivatives. frontiersin.org

Rational Design and Synthesis of Modified this compound Probes for Enzymatic Studies

This compound serves as a scaffold for designing chemical probes to investigate enzyme activity and specificity. By attaching reporter groups, the core molecule is transformed into a substrate that produces a detectable signal upon enzymatic cleavage, which is invaluable for biochemical assays.

A prominent example is the synthesis of This compound-p-nitroanilide (D-BAPA) . This compound is a chromogenic probe where the C-terminus of this compound is linked to a p-nitroanilide group. nih.gov The amide bond between the arginine and the p-nitroanilide is the target for certain proteases. When an enzyme with D-arginine specificity cleaves this bond, it releases p-nitroaniline, a yellow-colored compound that can be quantified using colorimetry at a wavelength of 405 nm. caymanchem.com

The design of such probes is rational. The N-benzoyl and arginine components provide the structural motif for enzyme recognition, while the p-nitroanilide serves as the reporter. The stereochemistry is crucial; the D-isomer ensures that the probe is specific for enzymes that can accommodate D-amino acids, allowing researchers to distinguish their activity from the more common proteases that act on L-amino acids. nih.gov

Research has identified specific hydrolase activity in bacteria of the Bacillus and Clostridium genera that is stereospecific to D-BAPA. nih.gov This has led to the suggestion of using the ability to cleave D-BAPA as a chemotaxonomic characteristic for these spore-forming bacteria. nih.gov Fluorogenic substrates, such as aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide, have also been developed to screen for D-stereospecific proteases (DSPs) with novel specificities, highlighting the utility of modified D-arginine probes in discovering new enzymatic activities. frontiersin.org

Table 1: Examples of Modified N-Benzoyl-arginine Probes and Their Applications

| Probe Name | Modification | Detection Method | Target Enzyme Class / Application | Citation |

|---|---|---|---|---|

| This compound-p-nitroanilide (D-BAPA) | p-nitroanilide group at the C-terminus | Colorimetry (405 nm) | Stereospecific D-benzoylarginine-4-nitroanilide amidase in Bacillus species | wikipedia.org, nih.gov |

| Nα-Benzoyl-DL-arginine-p-nitroanilide (DL-BAPNA) | p-nitroanilide group at the C-terminus | Colorimetry (405 nm) | General substrate for serine proteases like trypsin, papain, and calpain | echemi.com, caymanchem.com, biosynth.com |

| Aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide | N-terminal aminobenzoyl group and C-terminal p-nitroanilide | Fluorometry / UV-Vis Absorbance | Screening for D-stereospecific proteases (DSPs) with D-arginine specificity | frontiersin.org |

Exploration of Structure-Function Relationships Through Synthetic Analogues

The synthesis of analogues of this compound is a powerful strategy for exploring structure-function and structure-activity relationships (SAR). By systematically modifying different parts of the molecule—such as the benzoyl ring, the arginine side chain, or the C-terminal group—researchers can determine which chemical features are critical for binding to and inhibiting specific enzymes.

The L-isomer, N-benzoyl-L-arginine, and its derivatives have been extensively used as competitive inhibitors and substrates to study enzymes like plasmin and tyrosinase. ebi.ac.uknih.gov These studies have shown that modifications to the benzoyl or cinnamoyl moieties can significantly alter inhibitory potency. nih.gov For instance, in a series of N-benzoylpyrazole derivatives designed as elastase inhibitors, substitutions on the benzoyl ring were found to have a significant impact on inhibitory activity. nih.gov

Insights from L-isomer analogues can guide the design of D-isomer inhibitors. The use of D-amino acids in inhibitor design is often explored to increase stability against degradation by common proteases. For example, studies on nitric oxide synthase (NOS) have demonstrated that the enzyme is stereospecific, with the L-arginine analogue L-NNA acting as a potent inhibitor while its D-isomer, D-NNA, is ineffective. nih.gov This highlights the importance of stereochemistry in inhibitor design.

The development of inhibitors for arginase, an enzyme involved in numerous diseases, provides a clear example of SAR exploration. While the enzyme's active site favors the natural L-configuration, synthetic analogues with modified side chains, such as those incorporating a boronic acid group, have been developed. mdpi.com Similarly, modifying the core structure of arginine mimetics is a key strategy to improve properties like bioavailability and selectivity, as the highly basic guanidino group can pose challenges. researchgate.net By creating a library of this compound analogues with varied substituents, it is possible to map the structural requirements for potent and selective inhibition of target enzymes that recognize D-amino acid scaffolds.

Table 2: Structure-Activity Relationship (SAR) Insights from Arginine Analogues

| Analogue Class | Structural Modification | Impact on Function / Activity | Target Enzyme Class | Citation |

|---|---|---|---|---|

| N-Benzoylpyrazole Derivatives | Substituents on the benzoyl ring and pyrazole (B372694) moiety | Altered elastase inhibitory activity and compound stability. | Human Neutrophil Elastase | nih.gov |

| N-Benzoyl/Cinnamoyl Piperidine Amides | Benzoyl vs. Cinnamoyl group; Benzylpiperidine vs. Phenylpiperazine | Benzoyl analogues were generally more potent than cinnamoyl ones. Benzylpiperidines were the most potent in the series. | Tyrosinase | nih.gov |

| NG-nitro-arginine | Stereochemistry (L-NNA vs. D-NNA) | L-NNA is a potent, stereospecific inhibitor; D-NNA is ineffective. | Nitric Oxide Synthase (NOS) | nih.gov |

| Arginine Analogues | Replacement of guanidino group with boronic acid | Mimics the transition state of arginine hydrolysis, leading to inhibition. | Arginase | mdpi.com |

Molecular Interactions and Structural Biochemistry of N Benzoyl D Arginine Complexes

Elucidation of Enzyme-N-Benzoyl-D-arginine Binding Sites and Affinities

N-Benzoyl-D-arginine is recognized as a competitive inhibitor for certain proteases, particularly those that process substrates with arginine residues. Its structure allows it to interact with the enzyme's active site, preventing the binding of the natural substrate.

Research has shown that the D-isomer of N-benzoyl-arginine p-nitroanilide (BAPA), a derivative of this compound, acts as a competitive inhibitor for the enzyme trypsin. cerealsgrains.org In studies analyzing the kinetics of trypsin with the substrate N-benzoyl-DL-arginine p-nitroanilide, the D-isomer does not undergo hydrolysis but instead competes with the L-isomer for the active site. The inhibition constant (Ki) for this compound with trypsin was determined to be 2.33 mM at 25°C and pH 8.2. cerealsgrains.org This competitive inhibition indicates that this compound binds to the same active site as the substrate.

Similarly, derivatives such as α-N-benzoyl-D-arginine ethyl ester have been identified as competitive inhibitors for other proteases like ficin. researchgate.net The binding affinity of these inhibitors is typically independent of pH over a wide range, suggesting that the primary interactions are not significantly influenced by the protonation state of the inhibitor or key enzyme residues within that range. researchgate.net Serine proteases isolated from marine sponges have also been shown to be active on synthetic substrates like alpha-N-benzoyl-D-arginine p-nitroanilide (BAPNA), indicating an affinity of their active sites for this type of molecular structure. researchgate.net

| Enzyme | Ligand | Inhibition Type | Ki Value | Conditions |

| Trypsin | This compound | Competitive | 2.33 mM | pH 8.2, 25°C |

This table presents the binding affinity of this compound with the enzyme trypsin, as determined by kinetic studies. cerealsgrains.org

Computational Simulations (e.g., Molecular Dynamics, Docking) of Ligand-Protein Complexes

While specific molecular dynamics (MD) or docking studies focusing solely on this compound were not prominently detailed in the reviewed literature, extensive computational research on its L-isomer and other derivatives provides a strong framework for understanding its potential interactions. These simulations are crucial for visualizing binding modes and predicting the energetic favorability of ligand-protein complexes.

For instance, multiple microsecond-long MD simulations have been performed on the enzyme Peptidylarginine Deiminase 2 (PAD2) complexed with N-α-benzoyl-L-arginine ethyl ester (BAEE), a closely related compound. acs.orgnih.govnih.govresearchgate.net These studies revealed that the protonation states of key active site residues, such as Cys647, Asp473, and His471, are critical for the stable binding and correct positioning of the ligand. nih.govresearchgate.net Molecular docking programs like AutoDock are employed to generate initial conformations of the ligand within the enzyme's active site before running long-term simulations to observe the dynamic stability of these interactions. nih.gov

In another example, MD simulations of the papain enzyme in complex with Nα-benzoyl-arginine-p-nitroanilide (BAPNA) were used to investigate the influence of co-solvents on ligand binding. acs.org These simulations can track changes in the root-mean-square deviation (RMSD) and radius of gyration (Rg) of the protein, indicating conformational shifts. They also monitor the distance between the ligand and the enzyme's active site to assess binding stability over time. acs.org Such studies have shown that solvent polarity can significantly influence the binding of arginine-based ligands to the papain active site. acs.org

These computational approaches, when applied to this compound, would likely involve docking the molecule into the active site of a target protease like trypsin. The simulation would then analyze the hydrogen bonds, hydrophobic interactions, and electrostatic forces between the benzoyl and arginine moieties of the ligand and the amino acid residues of the enzyme's binding pocket.

| Enzyme | Simulated Ligand | Simulation Type | Key Findings |

| Peptidylarginine Deiminase 2 (PAD2) | N-α-benzoyl-L-arginine ethyl ester (BAEE) | Molecular Dynamics | Protonation state of active site residues (Cys647, Asp473, His471) is critical for ligand binding and localization. nih.govresearchgate.net |

| Papain | Nα-benzoyl-arginine-p-nitroanilide (BAPNA) | Molecular Dynamics | Co-solvents can act as mixed-competitive inhibitors and influence ligand binding through changes in solvent polarity. acs.org |

This table summarizes findings from computational studies on compounds structurally related to this compound, illustrating the types of insights gained from such simulations.

Conformational Dynamics of Enzymes in the Presence of this compound

The binding of any ligand, including an inhibitor like this compound, can induce significant changes in the conformational dynamics of an enzyme. nih.gov These structural fluctuations are often essential for the catalytic cycle and its regulation. nih.govescholarship.org When an inhibitor binds, it typically stabilizes a specific conformation of the enzyme, which prevents it from progressing through the necessary conformational changes required for catalysis.

Studies on various enzyme-ligand systems illustrate this principle. For example, single-molecule studies on lysozyme (B549824) have shown that the enzyme's conformational dynamics differ significantly when binding a hydrolyzable substrate versus a non-hydrolyzable inhibitor. escholarship.org While the substrate induces a transition to a fully closed, catalytically competent conformation, inhibitors often lock the enzyme in an intermediate or "excited" conformation, preventing the final step needed for catalysis. escholarship.org

In the context of proteases that bind this compound, the binding event would likely restrict the flexibility of loops surrounding the active site. This "freezing" of a specific conformation prevents the proper alignment of catalytic residues and the accommodation of the transition state. Research on N-acetylglutamate kinase (NAGK), which is allosterically inhibited by L-arginine, shows that the binding of the inhibitor alters the enzyme's flexibility, which is crucial for its function. nih.gov The elucidation of these dynamic mechanisms can provide pathways for designing new molecules that modulate enzyme activity by disturbing their flexibility. nih.gov MD simulations are a key tool for studying these dynamic events, as they can model the range of motions available to the protein, from small side-chain fluctuations to large-scale domain movements, and how these are affected by ligand binding. acs.orgrsc.org

Analytical Techniques for the Characterization and Detection of N Benzoyl D Arginine

Spectrophotometric and Spectrofluorometric Detection Methodologies in Biochemical Systems

N-Benzoyl-D-arginine and its derivatives are instrumental in the spectrophotometric and spectrofluorometric analysis of various enzymes, particularly proteases. These methods are foundational in biochemical assays for determining enzyme activity and kinetics.

A prevalent application involves the use of Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) as a chromogenic substrate for serine proteases like trypsin. biosynth.comcaymanchem.comsigmaaldrich.com The enzymatic hydrolysis of DL-BAPNA at the bond between arginine and p-nitroaniline releases the chromophore p-nitroaniline. sigmaaldrich.com The generation of p-nitroaniline can be quantified by measuring the change in absorbance at a specific wavelength, typically around 405 nm, providing a direct measure of enzyme activity. caymanchem.com This method has been applied to determine trypsin activity in various biological samples. biosynth.com For instance, the standard method for measuring trypsin inhibitor in soy meal utilizes N-benzoyl-DL-arginine p-nitroanilide as a substrate, where the amount of p-nitroaniline formed is measured spectrophotometrically. cerealsgrains.org

Similarly, N-benzoyl-L-arginine ethyl ester (BAEE) serves as a substrate for enzymes like trypsin and papain. sigmaaldrich.comrsc.org The hydrolysis of BAEE produces Nα-benzoyl-L-arginine and ethanol (B145695), and the reaction can be monitored by the increase in absorbance at 253 nm. sigmaaldrich.comrsc.org This continuous spectrophotometric rate determination allows for the calculation of enzyme units. sigmaaldrich.com

Fluorogenic substrates derived from N-benzoyl-arginine are also employed for enhanced sensitivity in detecting protease activity. While specific examples for this compound are less common in the provided search results, the principle relies on the enzymatic cleavage of a fluorophore-conjugated substrate, leading to an increase in fluorescence that can be measured. This approach is often used in multiwell microassays for inhibitor screening. caymanchem.com

The table below summarizes key spectrophotometric substrates based on N-benzoyl-arginine and their detection wavelengths.

| Substrate | Enzyme | Detection Wavelength (nm) | Application |

| Nα-Benzoyl-DL-arginine 4-nitroanilide (DL-BAPNA) | Serine proteases (e.g., trypsin, calpain, papain) | 405 | Quantification of serine protease activity. caymanchem.com |

| N-benzoyl-DL-arginine p-nitroanilide | Trypsin | 385 (peak absorbance) | Measuring trypsin inhibitor in soy meal. cerealsgrains.org |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Trypsin, Papain | 253 | Continuous rate determination of enzyme activity. sigmaaldrich.comrsc.org |

| N-Benzoyl-Phe-Val-Arg-p-nitroanilide | Trypsin, Thrombin | Not Specified | Chromogenic protease substrate. sigmaaldrich.com |

| N-benzoyl-L-arginine 2-naphthylamide | Not Specified | Not Specified | Chromogenic compound used as an enzyme substrate. ebi.ac.uk |

Chromatographic Separations and Quantitative Analysis of this compound and its Metabolites

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of this compound and its related metabolites. d-nb.inforesearchgate.netresearchgate.net These methods offer high specificity and sensitivity, crucial for analyzing complex biological matrices.

Reverse-phase HPLC is a common method for separating arginine derivatives. d-nb.inforesearchgate.net In many cases, a derivatization step is employed to enhance the chromatographic retention and detection of these polar compounds. d-nb.info Benzoyl chloride is a reagent used for the derivatization of amino acids like arginine and its metabolites, including asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). d-nb.inforesearchgate.net This derivatization allows for their separation on a C18 reverse-phase column and subsequent detection. d-nb.infonih.gov For instance, a method for the simultaneous analysis of L-arginine and its methylated derivatives in human serum involves derivatization with benzoyl chloride followed by UPLC-MS/MS analysis. d-nb.inforesearchgate.net

Chiral stationary phases (CSPs) are utilized in HPLC to separate enantiomers. Cyclodextrin-bonded phases have been shown to resolve the enantiomers of N-benzoyl-arginine-β-naphthylamide, demonstrating the capability of these columns to separate D- and L-isomers. researchgate.netresearchgate.net Another example is the use of a ristocetin (B1679390) A-based CSP, which can separate the enantiomers of N-benzoyl-arginine. mst.edu

LC-MS and LC-MS/MS have become indispensable for the quantitative analysis of arginine and its metabolites. researchgate.net These techniques provide high sensitivity and specificity, allowing for the detection of low concentrations of these compounds in biological fluids. researchgate.net The use of stable isotope-labeled internal standards, such as D7-arginine, improves the accuracy and precision of quantification. d-nb.inforesearchgate.net

The following table outlines various chromatographic methods used for the analysis of N-benzoyl-arginine and related compounds.

| Analytical Technique | Column | Derivatization Reagent | Detection Method | Application |

| UPLC-ESI-TOF MS | Acquity UPLC HSS T3 | Benzoyl chloride | Mass Spectrometry | Simultaneous analysis of L-arginine, ADMA, SDMA, L-citrulline, and DMA in human serum. d-nb.inforesearchgate.net |

| HPLC | β-Cyclodextrin Bonded Phase | None | Not Specified | Separation of N-benzoyl-L-arginine-β-naphthylamide and this compound-β-naphthylamide. researchgate.netresearchgate.net |

| HPLC | Ristocetin A CSP | None | Not Specified | Enantioselective separation of N-benzoyl-arginine. mst.edu |

| RP-HPLC | C18 | Benzoyl chloride | Photodiode Array (PDA) | Estimation of γ-aminobutyric acid (GABA), demonstrating benzoyl chloride derivatization. researchgate.net |

| LC-MS/MS | C18 reverse phase | Acetyl chloride in butanol | Tandem Mass Spectrometry | Analysis of methylarginine (B15510414) derivatives and related metabolites. nih.gov |

Utilization as a Standard in Method Validation and Quality Control of Biochemical Assays

This compound and its analogs play a significant role as standards in the validation and quality control of biochemical assays. The use of well-characterized standards is essential to ensure the accuracy, precision, linearity, and robustness of analytical methods. researchgate.net

In enzyme assays, derivatives of N-benzoyl-arginine are used to standardize enzyme activity. For example, in the assay for α1-antitrypsin, N-α-benzoyl-DL-arginine-p-nitroanilide is used as the trypsin substrate, and the assay is standardized with p-nitrophenyl-p'-guanidinobenzoate as a titrant for trypsin active sites. moleculardepot.com This ensures that the measured inhibitor activity is accurate and comparable across different laboratories and experiments.

For chromatographic methods, pure this compound and its enantiomer, N-Benzoyl-L-arginine, can be used to establish method specificity and to determine the resolution of chiral separations. researchgate.netmst.edu In the validation of HPLC methods for amino acid analysis, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are determined using standard solutions of the analytes. researchgate.net

The stability of the analyte is also a critical parameter in method validation. For instance, the benzoyl derivative of GABA was found to be stable for 2 months, which is an important consideration for sample storage and analysis. researchgate.net The development of robust analytical methods for metabolites like arginine derivatives requires thorough validation according to guidelines such as those from the International Council on Harmonisation (ICH) and the Clinical and Laboratory Standards Institute (CLSI). nih.govresearchgate.net

The table below provides an overview of the role of N-benzoyl-arginine derivatives in method validation.

| Application Area | Standard Compound | Validation Parameter | Analytical Method |

| Enzyme Inhibition Assay | N-α-benzoyl-DL-arginine-p-nitroanilide | Accuracy, Standardization | Spectrophotometry |

| Chiral Separation | This compound-β-naphthylamide | Specificity, Resolution | HPLC with β-cyclodextrin column. researchgate.netresearchgate.net |

| Amino Acid Analysis | Arginine and its derivatives | Linearity, Accuracy, Precision, LOD, LOQ | LC-MS/MS |

| Stability Assessment | Benzoyl derivative of GABA | Stability | RP-HPLC |

Emerging Research Frontiers and Methodological Innovations Involving N Benzoyl D Arginine

Integration with High-Throughput Screening Platforms for Protease Activity

The specificity of N-Benzoyl-D-arginine and its analogues as substrates for certain proteases makes them valuable tools in high-throughput screening (HTS) for identifying and characterizing enzyme activity. These platforms are crucial for drug discovery and diagnostics, allowing for the rapid testing of thousands of compounds.

Derivatives of this compound, particularly this compound-4-nitroanilide (also referred to as this compound p-nitroanilide or D-BAPA), serve as chromogenic substrates. dntb.gov.uascribd.com The enzymatic cleavage of the amide bond by a specific protease releases the p-nitroaniline (pNA) group, which is a chromophore that can be detected spectrophotometrically. acs.orgnih.gov This principle is widely applied in HTS assays to quantify protease activity. For instance, a stereospecific hydrolase activity capable of cleaving D-BAPA was identified in bacteria from the Bacillaceae family, distinguishing them from non-spore-forming bacteria which typically hydrolyze the L-isomer. dntb.gov.ua

Fluorogenic substrates have also been developed for enhanced sensitivity in HTS. A dual internally quenched fluorogenic substrate, aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide, was designed to screen for D-arginine specific proteases. nih.gov In this system, cleavage at the D-Arg residue results in a detectable fluorescence signal, while simultaneous spectroscopic measurement of released pNA can detect cleavage at the D-Ala site. nih.gov This dual-detection method allows for the simultaneous screening of multiple substrate specificities. nih.gov Using this method, a novel D-arginine specific protease was discovered in the culture supernatant of Bacillus thuringiensis. nih.gov

Another innovative HTS approach involves fluorescence turn-on sensors that utilize conjugated polyelectrolytes (CPEs). pnas.org In one such system, a cationic peptide substrate containing arginine (like N-benzoyl-Phe-Val-Arg-p-nitroanilide) electrostatically complexes with an anionic CPE, quenching its fluorescence. pnas.org Protease-catalyzed hydrolysis of the peptide disrupts this complex, restoring the CPE's fluorescence and providing a real-time signal of enzyme activity. pnas.org These advanced HTS methodologies demonstrate the adaptability of this compound-based substrates for discovering and characterizing novel proteases.

| Platform Type | Substrate Example | Detection Principle | Target Enzyme/Application | Reference |

|---|---|---|---|---|

| Chromogenic Assay | This compound-4-nitroanilide (D-BAPA) | Release of chromophore (p-nitroaniline) measured by absorbance. | Screening for D-BAPA hydrolase in Bacillaceae family bacteria. | dntb.gov.ua |

| Dual-Signal Fluorogenic Assay | Aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide | Fluorescence increase upon cleavage at D-Arg; Absorbance increase upon cleavage at D-Ala. | Identification of novel D-arginine specific proteases from Bacillus thuringiensis. | nih.gov |

| Conjugated Polyelectrolyte (CPE) Sensor | N-benzoyl-Phe-Val-Arg-p-nitroanilide | Fluorescence "turn-on" upon enzymatic cleavage of a quencher-labeled peptide substrate. | Sensing peptidase and thrombin activity in the nanomolar range. | pnas.org |

| Microarray HTS | This compound-4-nitroanilide | Fluorescence signals on a microarray to detect enzyme-substrate interactions in cell lysates. | Genome-wide analysis of metabolic status and mining protein diversity. | epo.org |

Advancements in Biosensor Technologies Employing this compound as a Recognition Element

Enzyme-based biosensors are powerful analytical tools that combine the high specificity of enzymes with a signal transducer. nih.govnih.gov this compound derivatives, primarily N-α-benzoyl–arginine–p-nitroanilide (BAPNA), are frequently used in these systems, not as the primary recognition element, but as a substrate to signal the presence of analytes that modulate enzyme activity. acs.orgnih.gov In this context, the enzyme itself is the recognition element, and BAPNA is the signaling reporter.

A common application is in the detection of enzyme inhibitors, such as pesticides or drugs. acs.orgnih.gov For example, a biosensor for detecting various analytes can be based on the papain-catalyzed hydrolysis of BAPNA. acs.orgnih.gov Papain activity is monitored by measuring the yellow product, p-nitroaniline, at a specific wavelength. nih.gov When an analyte that inhibits papain is introduced, the rate of BAPNA hydrolysis decreases, providing a quantitative measure of the analyte's concentration. acs.org Research has focused on optimizing these biosensors for use in organic solvents, as many target analytes have low water solubility. acs.orgnih.gov

Electrochemical biosensors represent another frontier. A general, label-free electrochemical method has been developed to probe protease activity by exploiting the different redox potentials of copper coordinated by a substrate peptide versus its proteolytic products. mdpi.com While this specific study used other peptides, the principle could be adapted for this compound-containing substrates to detect the activity of specific proteases like thrombin. mdpi.com The sensitivity of such biosensors allows for detection limits in the milliunit per milliliter (mU/mL) range. mdpi.com

| Biosensor Type | Key Component | Principle of Operation | Analyte Detected | Reference |

|---|---|---|---|---|

| Optical (Colorimetric) Enzyme Biosensor | Papain (enzyme) + BAPNA (substrate) | Inhibition of papain by the analyte reduces the rate of colorimetric BAPNA hydrolysis. | Pesticides, food allergens, drugs (as enzyme inhibitors). | acs.orgnih.gov |

| Electrochemical Enzyme Biosensor | Protease (e.g., Thrombin) + Arginine-containing substrate | Change in the redox potential of a copper complex upon enzymatic cleavage of the substrate. | Protease activity and inhibitors (e.g., argatroban (B194362) for thrombin). | mdpi.com |

Novel Applications in Systems Biochemistry and Pathway Analysis Relevant to Arginine Metabolism

Systems biochemistry integrates large-scale datasets from genomics, transcriptomics, and metabolomics to understand complex biological systems. In this context, this compound and its derivatives have emerged as metabolites of interest in studies aiming to unravel metabolic pathway dysregulation in disease. Arginine metabolism is a central hub, branching into the synthesis of nitric oxide (NO), urea, polyamines, proline, and creatine, all crucial for cellular function. nih.govfrontiersin.org

Metabolomics studies have identified this compound-4-nitroanilide as a differentially expressed metabolite in various pathological conditions. In a trans-omics analysis of skeletal muscle in obese mice, this compound was noted in a list of metabolites used to assess global metabolic adaptations to starvation, highlighting a loss of responsiveness in key metabolic pathways. biorxiv.org Similarly, a study integrating transcriptomics and metabolomics in children with congenital heart disease identified this compound-4-nitroanilide as a downregulated metabolite, potentially linked to nutritional risk and neurodevelopmental outcomes. nih.gov

In another study on the parasite Trypanosoma cruzi, a metabolite with a mass-to-charge ratio corresponding to this compound was initially detected in samples treated with the drug Benznidazole. nih.gov Although later identified as a methoxy (B1213986) derivative of a Benznidazole metabolite, the initial finding underscores the role of comprehensive metabolite databases and the appearance of arginine-like structures in the analysis of metabolic pathways under drug-induced stress. nih.gov

These findings suggest that the presence or altered levels of this compound or structurally similar compounds in metabolomic profiles can serve as a biomarker or indicator of perturbations in broader metabolic networks, particularly those connected to arginine metabolism. mdpi.comcreative-proteomics.com The analysis of such metabolites helps to construct a more detailed picture of the metabolic reprogramming that occurs in complex diseases like cancer, metabolic syndrome, and congenital disorders. biorxiv.orgnih.govmdpi.com

Q & A

Basic: What are the standard protocols for using N-Benzoyl-D-arginine derivatives as substrates in protease activity assays?

Answer:

N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (e.g., CAS 911-77-3) is widely used as a chromogenic substrate for trypsin-like proteases. The standard protocol involves:

- Substrate Preparation : Dissolve the compound in dimethyl sulfoxide (DMSO) or buffer (e.g., Tris-HCl, pH 8.2) at 1–5 mM, avoiding prolonged storage due to hydrolysis risks .

- Assay Conditions : Incubate the substrate with the enzyme at 37°C, monitoring absorbance at 405–410 nm for nitroaniline release. Enzyme activity is calculated using the extinction coefficient ε = 8,800–9,900 M⁻¹cm⁻¹ .

- Controls : Include blanks without enzyme and calibrate with known protease standards.

Advanced: How can researchers resolve contradictions in metabolite identification involving this compound, particularly when mass spectrometry (MS) data is ambiguous?

Answer:

Ambiguities in MS-based identification (e.g., m/z 278.14 for this compound) arise due to isobaric interferences. To resolve discrepancies:

- Cross-Validation : Use orthogonal techniques like nuclear magnetic resonance (NMR) to confirm structural assignments .

- Isotopic Labeling : Incorporate stable isotopes (e.g., ¹³C or ¹⁵N) during synthesis to track fragmentation patterns in MS/MS .

- Database Scrutiny : Compare against authenticated spectral libraries rather than relying solely on theoretical masses .

Basic: What analytical techniques are recommended for assessing the purity of this compound derivatives?

Answer:

Purity assessment typically involves:

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 254 nm. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure method robustness .

- Thin-Layer Chromatography (TLC) : Employ silica gel plates with a mobile phase of chloroform:methanol:acetic acid (75:20:5). Visualize under UV or ninhydrin staining for amino acid residues .

- Mass Spectrometry : Confirm molecular ion peaks and rule out adducts or impurities .

Advanced: What strategies optimize the synthesis of this compound-containing peptides to minimize racemization?

Answer:

Racemization during solid-phase peptide synthesis (SPPS) can be mitigated by:

- Coupling Conditions : Use low-basicity additives (e.g., HOBt/DIC) and temperatures ≤0°C to suppress base-induced epimerization .

- Resin Selection : Employ polystyrene-based resins with hydrophilic linkers to reduce steric hindrance .

- Post-Synthesis Analysis : Validate enantiomeric purity via chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases .

Advanced: How does the stereochemistry of this compound influence its interaction with target enzymes, and how can this be experimentally determined?

Answer:

The D-arginine enantiomer may exhibit altered binding kinetics compared to the L-form due to steric and electronic mismatches in enzyme active sites. To investigate:

- Enantiomer-Specific Assays : Compare hydrolysis rates of this compound-4-nitroanilide vs. its L-form using kinetic parameters (Km, Vmax) .

- Crystallography : Co-crystallize the enzyme with both enantiomers to resolve binding mode differences .

- Molecular Dynamics Simulations : Model hydrogen-bonding and hydrophobic interactions to predict stereochemical preferences .

Basic: What are the critical considerations for storing this compound derivatives to ensure stability?

Answer:

- Temperature : Store lyophilized powders at –20°C; solutions should be aliquoted and kept at –80°C to prevent freeze-thaw degradation .

- Moisture Control : Use desiccants and argon/vacuum sealing for hygroscopic derivatives .

- Light Protection : Shield nitroanilide derivatives from UV light to avoid photodegradation .

Advanced: How can researchers address discrepancies in enzyme kinetic data when using this compound derivatives as substrates?

Answer:

Discrepancies may arise from substrate solubility, competing hydrolysis, or assay interference. Solutions include:

- Solubility Optimization : Use co-solvents (e.g., ≤5% DMSO) while ensuring they do not inhibit the enzyme .

- Inhibition Controls : Test for non-specific interactions using protease inhibitors (e.g., PMSF for serine proteases) .

- Data Normalization : Correct for background hydrolysis rates by subtracting control reactions without enzyme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.